

Understanding the Preclinical Profile of DW71177: A Technical Guide

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Compound of Interest		
Compound Name:	DW71177	
Cat. No.:	B12376189	Get Quote

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Disclaimer: This document summarizes the publicly available preclinical data for **DW71177**. As of the latest information available, comprehensive in vivo pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for **DW71177** has not been published. The following guide focuses on the compound's mechanism of action and the in vitro experimental methodologies used for its characterization.

# **Introduction to DW71177**

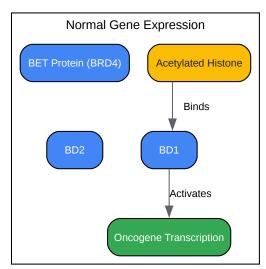
**DW71177** is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It is a[1][2] [3]triazolo[4,3-a]quinoxaline-based compound being investigated for its therapeutic potential in acute myeloid leukemia (AML).[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.[1][2] By selectively targeting BD1, **DW71177** aims to modulate the expression of key oncogenes involved in cancer cell proliferation and survival.

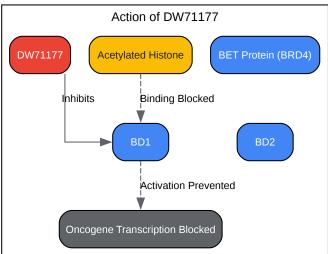
## **Mechanism of Action: Selective BET Inhibition**

BET proteins, particularly BRD4, are critical for the transcription of oncogenes such as MYC. These proteins utilize their two tandem bromodomains, BD1 and BD2, to bind to acetylated histones and recruit the transcriptional machinery to gene promoters and enhancers.



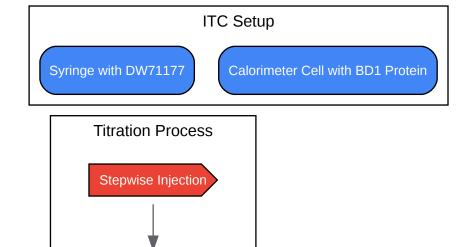
**DW71177** exerts its anti-leukemic effect by competitively binding to the acetyl-lysine (Kac) binding pocket of the BD1 domain of BET proteins.[1][2] This selective inhibition disrupts the interaction between BET proteins and acetylated chromatin, leading to the downregulation of oncogenic gene expression.[1] Preclinical studies have shown that **DW71177** can effectively inhibit oncogenes to a degree comparable to pan-BET inhibitors like OTX-015, but with a potentially safer profile due to its milder impact on housekeeping genes.[1][2]

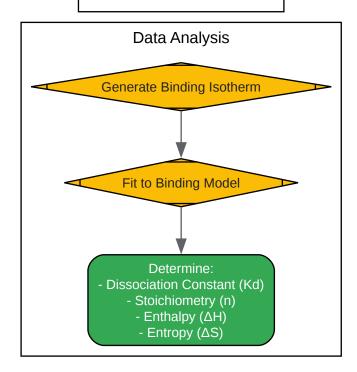












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## References

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